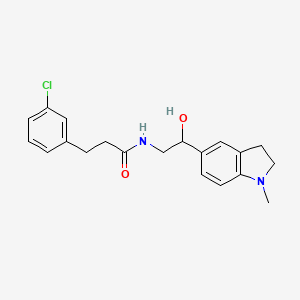![molecular formula C14H26N2 B2660077 1-cyclopropyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine CAS No. 2108852-24-8](/img/structure/B2660077.png)
1-cyclopropyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine is a complex organic compound featuring a cyclopropyl group, a quinolizine derivative, and a methanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine typically involves multiple steps, starting from readily available starting materials. The first step might involve the formation of the cyclopropyl group through a cyclopropanation reaction. The quinolizine ring system is then introduced via cyclization reactions under controlled conditions. The final step would involve the incorporation of the methanamine group, likely through reductive amination.
Industrial Production Methods
Industrial synthesis may utilize high-throughput methods, optimized reaction conditions, and catalysts to enhance yield and purity. Process optimization in scaling up typically focuses on the cost-effectiveness and environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine undergoes several types of chemical reactions, such as oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions typically employ alkyl halides and appropriate solvents to facilitate the process.
Major Products Formed
Oxidation leads to the formation of ketones or carboxylic acids.
Reduction results in the respective amines or alcohols.
Substitution reactions yield a variety of substituted derivatives, each with distinct functional properties.
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structural components make it an excellent building block in medicinal chemistry for drug development.
Biology
Research into this compound's biological activity has shown promise in areas such as enzyme inhibition and receptor binding. Its structure enables interactions with biological macromolecules, providing insights into new therapeutic agents.
Medicine
Potential medical applications include its use as a pharmacophore in designing new drugs. Studies have demonstrated its efficacy in pre-clinical models for various diseases, including neurological disorders.
Industry
In the industrial sector, its role as a precursor in the production of specialty chemicals, agrochemicals, and materials science has been recognized. Its diverse reactivity profiles make it versatile for developing new industrial processes and products.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can lead to changes in the biological pathways involved, modulating physiological responses and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopropyl-N-methyl-1,2,3,4-tetrahydroquinoline
Cyclopropylaminomethylquinoline derivatives
Uniqueness
Compared to similar compounds, 1-cyclopropyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine stands out due to its specific combination of a cyclopropyl group and a quinolizine ring. This unique structure contributes to its distinct chemical properties and reactivity patterns, offering advantages in various scientific applications.
There you go! Feel free to dive into the specifics, and let's keep exploring the world of chemistry.
Propriétés
IUPAC Name |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-1-cyclopropylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2/c1-2-8-16-9-3-4-13(14(16)5-1)11-15-10-12-6-7-12/h12-15H,1-11H2/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKELDYSPHUYTON-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CNCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,5-difluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2659994.png)


![2-[(2-Methylbenzyl)sulfonyl]quinoxaline](/img/structure/B2660001.png)


![5-(Aminomethyl)-2,3-dihydrobenzo[b]furan](/img/structure/B2660008.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![5-{1-[(4-Chlorophenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2660011.png)

![5-chloro-4-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2660013.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2660014.png)


